Enhanced Hydrogen-Bonding Capacity Relative to the Non-Hydroxylated N-Phenethyl Analog
Introducing the hydroxyl group provides a structural advantage in molecular recognition. The target compound provides 1 additional hydrogen-bond donor (HBD) and 1 additional hydrogen-bond acceptor (HBA) compared to the closest non-hydroxylated analog, 3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one (CAS 3889-20-1) . This increases the total HBD count from 0 to 1 and total HBA count from 3 to 4 [reliant on SMILES structural analysis]. This property can be leveraged to improve binding affinity or modulate physicochemical profiles in early-stage drug discovery [1].
| Evidence Dimension | Hydrogen-Bond Donor/Acceptor Count |
|---|---|
| Target Compound Data | HBD: 1; HBA: 4 (O=C1CSC(=S)N1CC(O)c1ccccc1) |
| Comparator Or Baseline | CAS 3889-20-1 (3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one): HBD: 0; HBA: 3 (formula C₁₁H₁₁NOS₂) |
| Quantified Difference | Net gain: +1 HBD and +1 HBA |
| Conditions | Structural analysis of canonical SMILES composition [1] |
Why This Matters
Directly impacts ligand–protein docking scores and calculated aqueous solubility (e.g., LogS), making this compound a distinct choice for target-specific screening where polar interactions are crucial.
- [1] St. Clair, S.Y.R.; de Oliveira, M.V.A. et al. Molecules 2022, 27(12), 3750. (Review highlighting the critical role of rhodanine substitution for biological target engagement). View Source
